Home > Products > Screening Compounds P138276 > Rhotrimine; Sapilent; Surmontil
Rhotrimine; Sapilent; Surmontil -

Rhotrimine; Sapilent; Surmontil

Catalog Number: EVT-10907425
CAS Number:
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rhotrimine, also known as Trimipramine, is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. It is marketed under various brand names, including Surmontil. This compound is characterized by its atypical pharmacological profile, which includes sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia and anxiety disorders as well as psychosis .

Source and Classification

Trimipramine is classified as a tricyclic antidepressant due to its three-ring chemical structure. It is derived from the imipramine class of medications, which are known for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Trimipramine is recognized for its unique combination of properties that differentiate it from other TCAs, particularly its antihistaminic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Trimipramine involves multiple steps typically starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, a common approach includes:

  1. Formation of the Tricyclic Core: The synthesis begins with the construction of a dibenzocycloheptene core, which is characteristic of tricyclic compounds.
  2. Introduction of Side Chains: The side chains containing nitrogen atoms are introduced through alkylation reactions.
  3. Final Modifications: Additional functional groups may be added to enhance pharmacological properties or modify solubility.

This multi-step synthetic route often involves careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Trimipramine has the molecular formula C20H26N2C_{20}H_{26}N_2 and a molecular weight of 298.44 g/mol. Its structure features:

  • Tricyclic Framework: Comprising three fused rings.
  • Alkyl Side Chains: Contributing to its pharmacological activity.

The compound's three-dimensional structure allows for interactions with various neurotransmitter receptors, influencing its therapeutic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Trimipramine undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Reuptake Inhibition: Trimipramine primarily inhibits the reuptake of serotonin and norepinephrine, albeit weakly compared to other TCAs.
  2. Metabolism: It is metabolized in the liver through oxidation and demethylation processes, leading to active metabolites that may also contribute to its therapeutic effects.
  3. Binding Interactions: The compound exhibits binding interactions with various receptors, including histamine H1 receptors, which accounts for its sedative properties .
Mechanism of Action

Process and Data

Trimipramine acts primarily through the inhibition of neurotransmitter reuptake:

  • Serotonin Reuptake Inhibition: It binds to serotonin transporters, preventing serotonin reabsorption into presynaptic neurons.
  • Norepinephrine Reuptake Inhibition: Similar action occurs at norepinephrine transporters.
  • Antihistaminic Activity: Its affinity for histamine receptors contributes to its sedative effects.

The therapeutic concentrations in plasma range from 0.5 to 1.2 μM, suggesting that significant monoamine reuptake inhibition occurs at these levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Trimipramine is typically presented as a crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Melting Point: The melting point is approximately 160–165 °C.

These properties affect its formulation and administration routes, which include oral tablets and injectable forms .

Applications

Scientific Uses

Trimipramine has several applications in clinical settings:

  • Depression Treatment: Primarily prescribed for major depressive disorder.
  • Anxiety Disorders: Used off-label for generalized anxiety disorder due to its anxiolytic properties.
  • Insomnia Management: Its sedative effects make it beneficial for patients with sleep disturbances.

Research continues into its efficacy in treating other psychiatric conditions, underscoring its versatility as a therapeutic agent in mental health care .

Historical Context and Development of Trimipramine as a Therapeutic Agent

Emergence in Psychopharmacology: From Imipramine Derivatives to Clinical Adoption

Trimipramine emerged in the late 1950s as a structural hybrid of the pioneering tricyclic antidepressant imipramine and the phenothiazine neuroleptic levomepromazine. Its molecular design incorporated imipramine’s dibenzazepine nucleus paired with levomepromazine’s dimethylaminopropyl side chain, modified by a beta-methyl group. This synthesis aimed to merge antidepressant efficacy with enhanced sedative-anxiolytic properties [7] [9]. Early preclinical studies revealed a receptor binding profile distinct from classical tricyclic antidepressants: while demonstrating relatively weak monoamine reuptake inhibition (serotonin transporter Ki = 149–2,110 nM; norepinephrine transporter Ki = 2,450–4,990 nM), it exhibited potent antagonism at histamine H₁ (Ki = 0.27–1.48 nM) and serotonin 5-HT₂A receptors (Ki = 32 nM) [2] [9]. These properties underpinned its clinical differentiation.

Initial clinical trials in the 1960s confirmed trimipramine’s antidepressant efficacy comparable to imipramine and amitriptyline. A pivotal double-blind study (Burke et al., 1967) demonstrated equivalent improvement in severe depression between trimipramine and amitriptyline, though tolerability varied [1]. By 1979, trimipramine gained United States Food and Drug Administration approval under the brand name Surmontil, positioning it among the second-generation tricyclic antidepressants characterized by broader receptor activity [1] [7]. Its adoption coincided with psychopharmacology’s shift toward agents targeting symptom clusters (e.g., agitation, insomnia) rather than syndromic diagnoses alone [4].

Table 1: Key Events in Trimipramine’s Early Development

Time PeriodDevelopment MilestoneSignificance
Late 1950sSynthesis from imipramine-levomepromazine hybridCreated unique receptor profile combining antidepressant and sedative effects
1965–1975Clinical trials vs. imipramine/amitriptylineEstablished equivalent antidepressant efficacy
1979United States Food and Drug Administration approval (Surmontil)Enabled global therapeutic adoption

Evolution of Indications: Depression, Insomnia, and Off-Label Applications

Trimipramine’s initial indication for major depressive disorder expanded as pharmacodynamic research illuminated its effects on sleep architecture. Unlike most tricyclic antidepressants and benzodiazepines, trimipramine uniquely preserved or enhanced rapid eye movement sleep while increasing slow-wave sleep duration. This contrasted sharply with imipramine, which suppressed rapid eye movement sleep [2] [7]. Clinical studies in the 1980s–1990s exploited this property, demonstrating efficacy in primary insomnia at low doses (25–100 mg/day). A randomized controlled trial (Riemann et al., 2002) found trimipramine significantly improved sleep efficiency and subjective sleep quality versus placebo [2] [3]. A 2022 network meta-analysis further supported its effect against insomnia (standardized mean difference = 0.55), albeit with very low certainty evidence [2].

Off-label applications grew from its receptor binding similarities to clozapine. Both agents share potent dopamine D₂ receptor antagonism (trimipramine Ki = 143–210 nM) and serotonin 5-HT₂A blockade [8] [9]. Open-label trials suggested antipsychotic efficacy in acute schizophrenia, with one study reporting Brief Psychiatric Rating Scale reductions from 58 to 32 in 13/28 patients [8]. Additionally, its anxiolytic effects—attributed to serotonin 5-HT₂A/5-HT₂C and α1-adrenergic receptor antagonism—supported use in mixed anxiety-depression and somatic symptom disorders [4] [7].

Table 2: Approved and Investigational Indications for Trimipramine

IndicationBasis of UseKey Receptor Targets Involved
Major depressive disorderInitial approval; comparable efficacy to other tricyclic antidepressantsWeak SERT/NET; potent H₁/5-HT₂A antagonism
InsomniaPreservation of rapid eye movement sleep architecture; sleep continuity improvementH₁ antagonism; 5-HT₂A modulation
Psychotic disorders (investigational)Similar D₂/5-HT₂A binding profile to clozapineD₂ antagonism; 5-HT₂A blockade

Regulatory Milestones and Global Approval Trajectories

Trimipramine’s regulatory pathway reflects geographic variability in psychiatric drug adoption. Following United States Food and Drug Administration approval in 1979, it entered major European markets under brand names including Surmontil (United Kingdom) and Stangyl (Germany). In contrast, Japan approved it later as Sumontil, while Canada authorized both branded (Surmontil) and generic versions [2] [5]. This staggered approval timeline (1960s–1980s) coincided with national reassessments of tricyclic antidepressant safety profiles. Notably, trimipramine’s relatively favorable cardiotoxicity profile—lower than tertiary amine tricyclic antidepressants like amitriptyline—supported its continued availability despite increased scrutiny of tricyclic antidepressants after 1990 [7] [9].

Regulatory distinctions emerged in approved indications. While the United States Food and Drug Administration label focused on depression with anxiety/agitation, European agencies acknowledged insomnia as a primary indication earlier, reflecting clinical trial data from those regions [2] [7]. By 2020, trimipramine was marketed in over 30 countries, including under the names Sapilent (China, Hungary) and Rhotrimine (Canada), though its use declined in favor of selective serotonin reuptake inhibitors except for specific symptom profiles [1] [9].

Table 3: Global Regulatory Status of Trimipramine (Selected Regions)

Region/CountryInitial ApprovalPrimary Brand NamesKey Approved Indications
United States1979SurmontilMajor depressive disorder
United Kingdom1970sSurmontilDepression; insomnia (later addition)
Germany1960sStangylDepression; severe insomnia
Japan1980sSumontilDepressive states
Canada1970sSurmontil; RhotrimineDepression with anxiety/agitation

Properties

Product Name

Rhotrimine; Sapilent; Surmontil

IUPAC Name

but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

YDGHCKHAXOUQOS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.